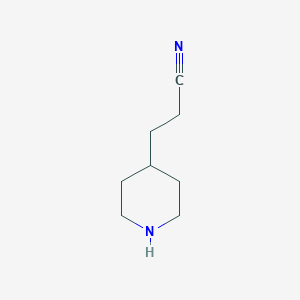

3-(piperidin-4-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMPVDDPNWRDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Chemistry of 3 Piperidin 4 Yl Propanenitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a variety of transformations, including reduction and cyclization reactions.

The nitrile group of 3-(piperidin-4-yl)propanenitrile can be readily reduced to a primary amine, yielding 4-(3-aminopropyl)piperidine. This transformation is a crucial step in the synthesis of various biologically active compounds and can be achieved through several methods, most notably using metal hydrides or catalytic hydrogenation. nih.govrsc.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. nih.gov The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. rsc.org An aqueous workup is then required to yield the final amine. nih.gov

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. rsc.org This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperatures and pressures. chemguide.co.uk For instance, the hydrogenation of 3-phenylpropionitrile, a related compound, has been successfully carried out using a palladium on carbon (Pd/C) catalyst. whiterose.ac.uk

Table 1: Representative Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1) Reaction at room temperature; 2) Aqueous workup | 4-(3-Aminopropyl)piperidine |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695) | Elevated temperature and pressure | 4-(3-Aminopropyl)piperidine |

| Hydrogen (H₂) / Raney Nickel | Ethanol / Ammonia | High pressure and temperature | 4-(3-Aminopropyl)piperidine |

Cyclization Reactions Involving the Nitrile Group

The nitrile functionality can participate in various cyclization reactions to form new heterocyclic systems. These reactions are of significant interest for the synthesis of complex molecules, including spiropiperidines. rsc.org

One notable example is the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of a strong acid to form an N-alkyl amide. google.comresearchgate.net While typically an intermolecular reaction, an intramolecular variant could be envisioned. For instance, if the piperidine (B6355638) nitrogen of this compound is first converted to a suitable precursor that can generate a carbocation on a side chain, an intramolecular Ritter reaction could lead to a bicyclic amide. A related tandem aza-Prins-Ritter reaction has been used for the synthesis of piperidine derivatives, highlighting the utility of the nitrile group in such cyclizations. youtube.comgoogle.com

Furthermore, intramolecular cyclization of aminonitriles is a known method for creating new ring systems. google.comresearchgate.net For this compound, derivatization at the piperidine nitrogen with a group capable of participating in a cyclization with the nitrile could lead to the formation of spiropiperidine structures. For example, a radical cyclization could be initiated to form a new ring at the carbon alpha to the nitrile. nih.gov

Table 2: Plausible Cyclization Reactions

| Reaction Type | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| Intramolecular Ritter-type Reaction | N-functionalized this compound | Strong acid (e.g., H₂SO₄) | Bicyclic lactam |

| Radical Cyclization | N-substituted this compound | Radical initiator (e.g., AIBN), Tin reagent | Spirocyclic piperidine derivative |

| Nazarov-type Cyclization | Suitably substituted derivative | Lewis acid (e.g., BF₃·Et₂O) | Fused or spirocyclic system |

Reactivity of the Piperidine Ring System

The piperidine ring in this compound is a saturated heterocycle with a secondary amine nitrogen, which is the primary site of its reactivity.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic, allowing for a wide range of derivatization reactions. N-alkylation and N-acylation are the most common transformations.

N-alkylation can be achieved by reacting this compound with an alkyl halide. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net This reaction introduces an alkyl group onto the piperidine nitrogen.

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often performed in the presence of a base to neutralize the acid byproduct. These N-acyl derivatives are important in medicinal chemistry.

Table 3: N-Derivatization of the Piperidine Ring

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | K₂CO₃ | Acetonitrile or DMF | N-Alkyl-3-(piperidin-4-yl)propanenitrile |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Triethylamine (B128534) | Dichloromethane | N-Acyl-3-(piperidin-4-yl)propanenitrile |

| N-Arylation | Aryl halide (e.g., Fluorobenzene) | Strong base (e.g., NaH) | DMSO or DMF | N-Aryl-3-(piperidin-4-yl)propanenitrile |

Ring Transformations and Rearrangement Reactions

While the piperidine ring is generally stable, it can undergo transformations under specific conditions. These can include ring expansions, contractions, or rearrangements, often proceeding through radical or ionic intermediates.

The Hofmann-Löffler-Freytag reaction is a classic example of a rearrangement that can be applied to piperidine derivatives. researchgate.netyoutube.com This reaction involves the photochemical or thermal decomposition of an N-haloamine in the presence of a strong acid to form a new C-N bond, typically resulting in a pyrrolidine (B122466) ring. google.comconsensus.app To apply this to this compound, the piperidine nitrogen would first need to be halogenated (e.g., with N-chlorosuccinimide) to form the N-haloamine precursor. Subsequent reaction would then lead to a bicyclic system.

Ring expansion of piperidines to azepane derivatives has also been reported, offering a route to seven-membered nitrogen heterocycles. rsc.org This type of transformation typically involves specific substitution patterns on the piperidine ring that facilitate the rearrangement.

As the piperidine ring in this compound is already saturated, further hydrogenation is not a common transformation. However, the reverse reaction, dehydrogenation to the corresponding pyridine (B92270) derivative, is a well-established process. This aromatization reaction is typically carried out at high temperatures over a heterogeneous catalyst. google.com

Various catalysts have been shown to be effective for the dehydrogenation of piperidine, including those based on palladium, platinum, copper, and nickel. google.com For example, passing piperidine vapor with hydrogen over a platinum or palladium catalyst on a silica (B1680970) gel support at 200-500°C can yield pyridine. google.com Similarly, a catalyst composed of copper, nickel, and chromium on silicon dioxide has been used for the gas-phase dehydrogenation of piperidine. google.com

Table 4: Catalytic Dehydrogenation of the Piperidine Ring

| Catalyst | Support | Conditions | Product |

|---|---|---|---|

| Platinum or Palladium | Silica Gel | 200-500°C, H₂ gas | 3-(Pyridin-4-yl)propanenitrile |

| Copper, Nickel, Chromium | Silicon Dioxide | 345-380°C, H₂ gas | 3-(Pyridin-4-yl)propanenitrile |

| Rhodium on Carbon | - | Electrocatalytic | 3-(Pyridin-4-yl)propanenitrile |

Mechanistic Investigations of Key Reactions

Mechanistic studies provide fundamental insights into how chemical reactions occur, detailing the sequence of bond-breaking and bond-forming events, as well as the roles of intermediates and catalysts. For this compound, the key reaction to consider is its synthesis, which typically involves the formation of a carbon-carbon or carbon-nitrogen bond to attach the propanenitrile group to the piperidine ring.

The most probable and widely utilized pathway for the synthesis of this compound is the cyanoethylation of a piperidine precursor, which proceeds via a Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This conjugate addition involves the reaction of a Michael donor (the nucleophile) with a Michael acceptor (an α,β-unsaturated carbonyl compound or other electron-withdrawing group). wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, the piperidine derivative acts as the Michael donor, while an activated alkene such as acrylonitrile (B1666552) serves as the Michael acceptor. masterorganicchemistry.com The reaction mechanism can be broken down into the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring initiates a nucleophilic attack on the β-carbon of the acrylonitrile molecule. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrile group. libretexts.org

Formation of an Enolate Intermediate: The attack of the nucleophile on the β-carbon leads to the breaking of the carbon-carbon double bond in acrylonitrile and the formation of a new carbon-nitrogen bond. This results in the formation of a resonance-stabilized carbanion, specifically an enolate intermediate, where the negative charge is delocalized onto the nitrile group. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a proton source added to the reaction mixture, to yield the final product, this compound. masterorganicchemistry.comlibretexts.org

This reaction is thermodynamically favorable as it involves the replacement of a weaker carbon-carbon π-bond with a stronger carbon-carbon σ-bond. masterorganicchemistry.com

An alternative, though less common, pathway could involve the nucleophilic substitution of a leaving group on a propane (B168953) derivative by the piperidine nitrogen. For instance, the reaction of piperidine with 3-chloropropanenitrile can also yield the desired product. In this case, the piperidine nitrogen directly displaces the chloride ion in an SN2 reaction.

Table 1: Key Reaction Pathways in the Synthesis of this compound

| Reaction Pathway | Reactants | Key Intermediates | Driving Force |

| Michael Addition (Cyanoethylation) | Piperidine derivative, Acrylonitrile | Enolate | Formation of a stronger C-C σ-bond |

| Nucleophilic Substitution | Piperidine derivative, 3-Halopropanenitrile | Transition State | Displacement of a good leaving group |

The synthesis of this compound via the Michael addition is often facilitated by a catalyst to enhance the reaction rate and yield. The catalytic mechanisms can be broadly categorized as base catalysis or, in more advanced applications, organocatalysis.

Base Catalysis:

The Michael addition is frequently carried out in the presence of a base. researchgate.net While the piperidine reactant is itself a base, the addition of a stronger, non-nucleophilic base can deprotonate the piperidine nitrogen, increasing its nucleophilicity and accelerating the reaction. However, in many instances, the inherent basicity of the amine is sufficient to catalyze the reaction, a process known as self-catalysis.

In a base-catalyzed mechanism, the base assists in the deprotonation of the nucleophile, although with a secondary amine like piperidine, the neutral form is typically the active nucleophile. The primary role of an added base in the context of cyanoethylation of amines is often to neutralize any acidic byproducts or to ensure the amine remains in its more nucleophilic free base form.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for various organic transformations, including conjugate additions. nih.gov Chiral organocatalysts can be employed to achieve enantioselective Michael additions, which is of particular importance in the synthesis of chiral piperidine derivatives for pharmaceutical applications. nih.govajchem-a.com

For instance, in related intramolecular aza-Michael reactions to form piperidine rings, chiral catalysts such as quinoline (B57606) derivatives in combination with a co-catalyst like trifluoroacetic acid have been shown to be effective. nih.gov These catalysts can activate the Michael acceptor by forming an iminium ion, which is more electrophilic and thus more susceptible to nucleophilic attack. While specific studies on the organocatalytic synthesis of this compound are not widely reported, the principles of organocatalysis for Michael additions are well-established and applicable.

Table 2: Catalytic Approaches in Propanenitrile Synthesis

| Catalytic Approach | Catalyst Type | Role of Catalyst | Potential Advantages |

| Base Catalysis | Inorganic or Organic Bases (e.g., alkoxides, amines) | Enhances nucleophilicity of the donor | Increased reaction rate and yield |

| Organocatalysis | Chiral Amines, Proline derivatives, etc. | Activates the Michael acceptor (e.g., via iminium ion formation) | Enantioselectivity, milder reaction conditions |

Structural Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(piperidin-4-yl)propanenitrile, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approximately 1.2-3.2 ppm). The protons on carbons adjacent to the nitrogen (C2 and C6) would be shifted further downfield compared to the other ring protons (C3 and C5) due to the electron-withdrawing effect of the nitrogen atom. The proton at the substitution point (C4) would likely appear as a multiplet, coupled to its neighboring protons.

Propanenitrile Side Chain Protons: The two methylene (B1212753) groups (-CH₂-) of the propanenitrile side chain would each give rise to a distinct signal, likely triplets, in the region of 1.5-2.5 ppm.

Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the secondary amine is expected. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms.

Piperidine Ring Carbons: Three distinct signals are anticipated for the piperidine ring carbons (C4, C2/C6, and C3/C5), typically appearing in the 25-55 ppm range. chemicalbook.com

Propanenitrile Side Chain Carbons: The two methylene carbons would be observed in the aliphatic region, while the nitrile carbon (C≡N) would appear significantly downfield, typically around 118-125 ppm.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical ¹³C NMR chemical shift table is presented below based on data for analogous structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | ~120 |

| Piperidine C2/C6 | ~45-50 |

| Piperidine C4 | ~35-40 |

| Piperidine C3/C5 | ~30-35 |

| Propyl CH₂ (adjacent to CN) | ~20-25 |

| Propyl CH₂ (adjacent to ring) | ~30-35 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 138.1157 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would show characteristic losses. Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring. The base peak might correspond to the loss of the propanenitrile side chain or other stable fragments resulting from ring opening. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ in the IR spectrum. chemicalbook.com

Amine Group (N-H): A moderate absorption corresponding to the N-H stretch of the secondary amine should appear around 3300-3500 cm⁻¹.

C-H Bonds: Strong absorption bands from the stretching of sp³ C-H bonds in the piperidine ring and alkyl chain would be visible in the 2850-3000 cm⁻¹ region.

N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C≡N (Nitrile) | Stretch | 2240 - 2260 |

| N-H (Amine) | Bend | 1550 - 1650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure data for this compound is publicly available, studies on related piperidine compounds provide insight into its likely solid-state features. researchgate.net

Like most substituted piperidines, the six-membered ring of this compound is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net The propanenitrile substituent at the C4 position can be oriented in either an axial or an equatorial position. The equatorial conformation is generally more stable for bulky substituents, as it minimizes unfavorable 1,3-diaxial interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity checks.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for the purification of organic compounds on a preparative scale. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful analytical techniques for determining the purity of the final product with high accuracy. rsc.org The choice between GC and HPLC would depend on the compound's volatility and thermal stability.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity, stability, and spectroscopic properties. Analyses such as Frontier Molecular Orbital theory, electrostatic potential mapping, and Natural Bond Orbital calculations offer a detailed picture of the electron distribution and its implications.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov

Computational methods like Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies. nih.gov For piperidine (B6355638) derivatives, these calculations help in understanding their potential as bioactive molecules. orientjchem.orgorientjchem.org For instance, in a study on 1-Methyl 2,6-diphenyl piperidin-4-one, the HOMO-LUMO energy gap was calculated to be 4.0588 eV, indicating its relative stability and charge transfer characteristics. orientjchem.org Similarly, calculations on other piperidine compounds show how substituents can modulate this energy gap. researchgate.netnih.gov

Table 1: Representative HOMO-LUMO Energy Data for a Related Piperidine Compound

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

This table presents data for a related compound to illustrate typical values obtained from HOMO-LUMO analysis.

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying sites for both electrophilic and nucleophilic attack. numberanalytics.comchemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. chemrxiv.org

For 3-(piperidin-4-yl)propanenitrile, an MEP map would be expected to show a significant negative potential around the nitrogen atom of the nitrile group (C≡N) due to its lone pair of electrons, making it a primary site for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the piperidine nitrogen (N-H) would exhibit a positive potential, marking it as a site for nucleophilic interaction. chemrxiv.org Such analyses are crucial in drug design for understanding protein-ligand interactions. numberanalytics.com

Natural Bond Orbital (NBO) Analysis for Stability and Interaction

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-type orbitals (bonds, lone pairs). wisc.edu This method quantifies delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the interaction's strength. nih.govacadpubl.eu

In a molecule like this compound, NBO analysis would reveal stabilizing interactions, such as those involving the lone pair on the piperidine nitrogen and the antibonding orbitals of adjacent C-C or C-H bonds. Studies on related piperidine derivatives have used NBO analysis to confirm stability arising from such charge delocalization and hyperconjugative interactions. nih.gov For example, in N,N'-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netnih.gov-triazine-2,4-diamine, NBO analysis was used to quantify the stability provided by intramolecular charge transfer. nih.gov

Table 2: Representative NBO Analysis Data for a Related Molecule

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|

This table shows an example of a significant donor-acceptor interaction energy from an NBO analysis on a related chloro-phenyl derivative to illustrate the type of data obtained. acadpubl.eu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological systems. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For piperidine-containing compounds, the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.netresearchgate.net X-ray crystallography studies on the related compound 3-Oxo-3-(piperidin-1-yl)propanenitrile have confirmed that the piperidine ring exists in a chair conformation. nih.govresearchgate.net Computational methods can be used to predict and verify such preferred conformations for this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, as well as calculate activation energies. For this compound, several reactions can be envisioned. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The secondary amine in the piperidine ring can undergo nucleophilic substitution reactions. Computational modeling of these reactions would involve locating the transition state structures and calculating the energy barriers, thereby providing a quantitative understanding of the reaction kinetics and feasibility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman). orientjchem.orgresearchgate.net These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups. nih.gov

For this compound, key vibrational frequencies would include the C≡N stretching of the nitrile group, the N-H stretching of the secondary amine, and various C-H stretching and bending modes of the piperidine and propyl groups. Comparing the calculated spectrum with an experimentally obtained one allows for the validation of the computational model and provides confidence in its predictive power. researchgate.net

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Piperidine Compound

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| C=O stretch researchgate.net | Scaled value available | Observed value available |

| C-C stretch researchgate.net | Scaled value available | Observed value available |

This table illustrates the common practice of comparing computationally predicted vibrational frequencies with experimental data, as demonstrated in studies of related compounds. researchgate.net

Studies on Noncovalent Interactions

Theoretical and computational chemistry provides powerful tools to investigate the intricate network of noncovalent interactions that govern the supramolecular assembly and molecular recognition properties of chemical compounds. These studies are crucial for understanding crystal packing, protein-ligand binding, and other phenomena where weak intermolecular forces are dominant.

For the compound This compound , a comprehensive search of the scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on its noncovalent interactions. While computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and the Non-Covalent Interaction (NCI) index are widely used to analyze intermolecular forces in similar heterocyclic systems, dedicated research on this particular molecule has not been published in the available public domain. nih.govnih.govmdpi.comchemrxiv.org

General computational studies on substituted piperidine derivatives and molecules containing nitrile functionalities provide a framework for the types of noncovalent interactions that could be anticipated for this compound. nih.govnih.gov These would likely include:

Hydrogen Bonds: The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

van der Waals Forces: Dispersion forces would be significant, arising from the interactions between the aliphatic portions of the molecule.

Dipole-Dipole Interactions: The polar nitrile group would contribute to dipole-dipole interactions.

However, without specific computational models and energy calculations for this compound, any discussion of the relative strengths and geometries of these potential interactions remains speculative. Detailed research, including quantum chemical calculations and analyses like Hirshfeld surface analysis or Symmetry-Adapted Perturbation Theory (SAPT), would be required to quantitatively characterize the noncovalent interaction profile of this compound. nih.govnih.gov

A search of the Cambridge Structural Database (CSD) also did not yield a crystal structure for this compound, which would have provided experimental evidence of its solid-state noncovalent interactions. cam.ac.ukcam.ac.uk

Therefore, while the theoretical framework for studying noncovalent interactions is well-established, its specific application to this compound is a gap in the current scientific literature. Future computational and experimental studies would be invaluable in elucidating the detailed nature of its intermolecular forces.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Architectures

The unique structural features of 3-(piperidin-4-yl)propanenitrile, which include a reactive nitrile group and a piperidine (B6355638) ring with a secondary amine, make it a valuable starting material for the synthesis of more complex molecules.

Precursor for Nitrogen-Containing Heterocycles

The nitrile functionality and the secondary amine of the piperidine ring in this compound offer reactive sites for the construction of various nitrogen-containing heterocyclic systems. While specific examples detailing the direct conversion of this compound into a wide array of heterocycles are not extensively documented in publicly available literature, the general reactivity of the piperidine and nitrile groups suggests its potential as a precursor. For instance, the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to form amides, amines, or triazoles, respectively. The piperidine nitrogen can be functionalized to introduce further diversity, leading to the formation of more complex heterocyclic frameworks.

Scaffold for Complex Polycyclic Systems

The piperidine ring of this compound can serve as a foundational scaffold for the construction of intricate polycyclic systems. Although detailed studies specifically employing this molecule for the synthesis of complex polycycles are limited, the principles of piperidine chemistry support this application. The secondary amine allows for annulation reactions, where additional rings can be fused onto the piperidine core. This approach is crucial in the synthesis of natural product analogs and novel pharmaceutical agents where a rigid polycyclic structure is desired to achieve specific biological activities.

Formation of Functional Materials and Composite Systems

The incorporation of this compound into larger material structures can impart unique properties, leading to the development of functional materials.

Integration into Polymeric Matrices

The reactivity of the amine and nitrile groups in this compound allows for its integration into polymeric matrices. The secondary amine can act as a monomer or a cross-linking agent in polymerization reactions, such as in the formation of polyamides or polyurethanes. The nitrile group can also participate in polymerization or be chemically modified post-polymerization to introduce specific functionalities. While specific research detailing the use of this compound in this context is not widely reported, the fundamental principles of polymer chemistry suggest its potential for creating functional polymers with tailored properties.

Development of Hydrogels and Advanced Materials

Ligand Design in Coordination Chemistry

The nitrogen atom of the piperidine ring and the nitrogen atom of the nitrile group in this compound can act as donor atoms, making the molecule a potential ligand for coordination with metal ions. The resulting metal complexes could have interesting catalytic or material properties. The specific coordination geometry and the properties of the complex would depend on the metal ion and the reaction conditions. Research in this specific area of coordination chemistry involving this compound is not extensively documented.

Synthesis of Metal-Ligand Complexes

The synthesis of metal-ligand complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to medicinal chemistry. mdpi.com Piperidine derivatives, in general, are recognized for their potential to act as ligands due to the presence of electronegative nitrogen atoms that can coordinate with metal ions. nih.govnih.gov For instance, research has demonstrated that functionalized piperidin-4-ones, such as their hydrazone and oxime derivatives, serve as effective ligands in forming coordination complexes. nih.gov The synthesis of such complexes often involves reacting the ligand with a suitable metal salt in an appropriate solvent, leading to the formation of the coordination compound. nih.gov However, specific studies detailing the reaction of this compound with metal ions to form complexes have not been reported in the available literature.

Structural and Electronic Characterization of Coordination Compounds

The characterization of coordination compounds is crucial for understanding their properties and potential applications. This typically involves a combination of spectroscopic and analytical techniques. Methods like single-crystal X-ray diffraction are used to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles around the metal center, which defines the coordination geometry (e.g., tetrahedral, square planar, or octahedral). mdpi.comresearchgate.net

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared), and UV-Visible spectroscopy provide further insights into the structure and electronic environment of the complex. nih.govnsf.gov For example, changes in the NMR chemical shifts or FT-IR vibrational frequencies of the ligand upon coordination can confirm its binding to the metal ion. mdpi.com Electronic absorption spectra can reveal information about the electronic transitions within the complex. nsf.gov While these techniques are standard for characterizing metal complexes, researchgate.net no published data exists applying them to complexes formed with this compound.

Applications in Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a widely researched area. biointerfaceresearch.com The effectiveness of these inhibitors often stems from their ability to adsorb onto the metal surface, forming a protective barrier. nih.gov Compounds containing heteroatoms like nitrogen and functional groups such as nitriles (-CN) are often effective due to the presence of lone pair electrons that can interact with the metal's d-orbitals. nih.govscielo.org.mx

Studies on various carbonitrile and piperidine derivatives have shown promising results. For many organic inhibitors, the efficiency increases with concentration and the adsorption process can often be described by models like the Langmuir isotherm. nih.govscielo.org.mx Electrochemical measurements are typically used to evaluate the performance of these inhibitors. scielo.org.mx Despite the structural features of this compound suggesting potential efficacy as a corrosion inhibitor, no specific studies or data tables detailing its performance in this application are currently available in the scientific literature. Research has focused on other, different organic heterocyclic compounds for this purpose. dntb.gov.ua

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies

Key sustainable strategies being explored for the synthesis of piperidine (B6355638) analogs include:

Water-based reactions : Utilizing water as a solvent is a primary goal of green chemistry. For instance, the hydrogenation of pyridine (B92270) derivatives to their corresponding piperidines has been successfully demonstrated in water using specialized heterogeneous catalysts. nih.gov

Catalytic Innovations : The development of novel catalysts is crucial. This includes non-toxic metal catalysts, such as those based on cobalt or iron, and organocatalysts that can be recycled and reused. nih.govajchem-a.commdpi.com Copper-catalyzed one-pot reactions have also been shown to be effective for creating polysubstituted piperidine derivatives. ajchem-a.com

Energy-Efficient Methods : Techniques like microwave-assisted synthesis and ultrasonic irradiation are being employed to shorten reaction times, increase yields, and often lead to purer products with simpler workups. rasayanjournal.co.inajchem-a.com

Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical, aligning perfectly with the principles of green chemistry. rasayanjournal.co.inajchem-a.com

The synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, a complex molecule, involves a multi-step process that includes the introduction of a cyanoethyl substituent via reaction with acrylonitrile (B1666552). researchgate.netmdpi.com Adapting such synthetic steps to greener methodologies represents a significant area for future research.

Exploration of New Reactivity Profiles and Chemical Transformations

Beyond its synthesis, a major frontier is the exploration of the reactivity of the 3-(piperidin-4-yl)propanenitrile scaffold to create novel derivatives. Research is focusing on the selective functionalization of both the piperidine ring and the propanenitrile side chain.

Piperidine Ring Functionalization: A key area of development is the direct, site-selective C-H functionalization of the piperidine ring. This allows for the introduction of new functional groups at specific positions (C-2, C-3, or C-4) without having to build a new ring from scratch. nih.gov The selectivity of these reactions can be precisely controlled by the choice of catalyst (e.g., rhodium-based catalysts) and the nature of the protecting group on the piperidine nitrogen. nih.gov This strategy opens a pathway to a wide array of positional analogues that were previously difficult to access. nih.gov

Nitrile Group Transformations: The nitrile group is a versatile functional handle. Its reactivity, particularly as an electrophile, is a subject of ongoing investigation. The nitrile can react with nucleophiles, such as thiols, to form thioimidate intermediates which can then evolve into other products. nih.gov This reactivity is fundamental in fields like covalent drug design. nih.govacs.org Tandem reactions, such as the aza-Prins-Ritter reaction, utilize the nitrile group to facilitate the formation of the piperidine ring itself, showcasing the dual role the nitrile can play in complex syntheses. researchgate.netrsc.org

| Transformation Type | Reagents/Conditions | Potential Outcome | Research Focus |

| Site-Selective C-H Functionalization | Rhodium catalysts, specific N-protecting groups | Introduction of arylacetate groups at C2, C3, or C4 positions | Creating positional analogues for structure-activity relationship studies. nih.gov |

| Nitrile-Thiol Interaction | Thiol nucleophiles (e.g., cysteine) in buffer | Formation of thioimidate and thiazoline (B8809763) adducts | Understanding covalent binding mechanisms. nih.govresearchgate.net |

| Tandem aza-Prins-Ritter Reaction | Triflic acid, alkynyl amines | Synthesis of N-acetylated piperidine derivatives | Developing efficient, one-pot cyclization strategies. researchgate.net |

| Radical Cyclization | Copper or Iron catalysts | Formation of piperidine ring from linear precursors | Accessing piperidines via C-H amination/cyclization. nih.govmdpi.com |

Integration with Advanced Spectroscopic and Imaging Techniques

To fully understand the structure, behavior, and potential applications of this compound, researchers are integrating advanced analytical techniques.

Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry remain essential, advanced methods provide deeper insights. Surface-Enhanced Raman Scattering (SERS) is one such technique. A combined experimental and computational (DFT) study on piperidine has shown that SERS can reveal detailed information about the molecule's interaction with metal surfaces, which is crucial for understanding its behavior in catalytic systems or on metallic nanoparticles. mdpi.com The characteristic vibrations of the nitrile group and the piperidine ring can be precisely analyzed to understand chemical bonding and surface adsorption. mdpi.comnih.gov

Advanced Imaging: The piperidine scaffold is prevalent in molecules designed for medical imaging. nih.gov Spirocyclic piperidine derivatives labeled with isotopes like Fluorine-18 have been developed as high-affinity imaging agents for Positron-Emission Tomography (PET). nih.gov These agents allow for the non-invasive visualization of specific biological targets, such as sigma-1 receptors in the brain. nih.gov This suggests a future direction for this compound, where it could serve as a core structure for developing new PET or other molecular imaging probes. Furthermore, techniques like Scanning Electron Microscopy (SEM) are used to study the morphology of materials, such as polymeric films, that incorporate piperidine derivatives. nih.govnih.gov

Refinement and Application of Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules like this compound, saving significant time and resources in the lab. researchgate.net

Predicting Reactivity and Stability: DFT calculations are used to predict fundamental properties like heats of formation and bond dissociation energies, which provide insights into the thermal stability of piperidine derivatives. nih.gov A significant application is the prediction of chemical reactivity. For the nitrile group, DFT-based models can calculate activation energies for reactions with nucleophiles, correlating well with experimental data. nih.govacs.orgresearchgate.net This predictive power is valuable for assessing how a nitrile-containing compound might interact with biological targets. nih.govresearchgate.net

Interpreting Spectroscopic Data: Computational methods are also crucial for interpreting complex analytical data. DFT calculations can effectively reproduce and explain experimental SERS spectra, helping to identify the specific molecular vibrations and interactions responsible for the observed signals. mdpi.com This synergy between computation and experiment provides a much more complete picture of the molecule's behavior.

Investigating Molecular Structure and Properties: DFT studies provide detailed insights into molecular geometry, electronic stability, and reactivity descriptors. researchgate.net For instance, research on piperidine derivatives has used DFT to investigate the anomeric effect and hyperconjugative aromaticity, revealing subtle electronic interactions that govern their structure and stability. rsc.org

| Computational Method | Application | Predicted Property/Insight |

| Density Functional Theory (DFT) | Reactivity Prediction | Activation energies for nitrile reactions with nucleophiles. nih.govacs.org |

| DFT / Isodesmic Reactions | Thermochemistry | Heats of formation and bond dissociation energies to assess stability. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopy | Simulation and interpretation of SERS and UV-visible spectra. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Conformational behavior and interactions in a solvent environment. researchgate.net |

Unexplored Applications in Specialized Chemical and Material Sciences

The unique combination of a piperidine ring and a propanenitrile functional group makes this compound an attractive building block for novel materials with specialized functions.

Bioactive Polymeric Materials: A promising and relatively unexplored area is the incorporation of piperidine-nitrile compounds into polymeric matrices for biomedical applications. Research has demonstrated that a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, can be successfully incorporated into sodium alginate/poly(vinyl alcohol) films. nih.govnih.govresearchgate.net These films exhibit smooth, homogenous surfaces and show promising antimicrobial activity, indicating their potential for use in controlled-release drug delivery systems or as bioactive coatings. nih.govnih.gov The nitrile and piperidine moieties can form chemical and physical bonds within the polymer network, enhancing the material's thermal stability and mechanical properties. nih.gov

High-Energy Density Materials (HEDMs): While not directly studied for this compound, computational studies on other piperidine derivatives with multiple nitro or difluoroamino substituents have shown their potential as novel high-energy density materials. nih.gov The stable piperidine ring serves as a scaffold for energetic groups. This suggests a speculative but intriguing possibility for future research, exploring derivatives of the piperidine-nitrile core for energy storage applications.

Electronic and Optical Materials: Nitrile-containing organic molecules are used in the development of materials with specific electronic or optical properties. The nitrile group's strong dipole moment can influence molecular packing and electronic characteristics. Related piperazine (B1678402) derivatives are noted for their use in electronic materials. This points to a potential, though currently unexplored, avenue for investigating this compound and its derivatives as components in organic electronics or optical sensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.